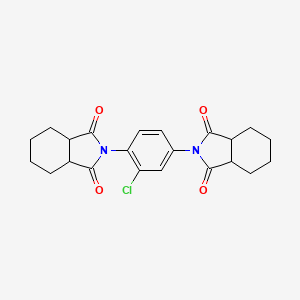
2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione, commonly known as CHIR99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
CHIR99021 acts as a selective inhibitor of 2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione, which is a key regulator of various cellular processes, including glycogen metabolism, cell cycle, and gene expression. By inhibiting 2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione, CHIR99021 promotes the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in stem cell self-renewal, differentiation, and proliferation.
Biochemical and Physiological Effects:
In addition to its role in stem cell research, CHIR99021 has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumor xenografts in vivo. Furthermore, CHIR99021 has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, CHIR99021 has been found to enhance the survival and differentiation of dopaminergic neurons, which has implications in the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CHIR99021 is its selectivity for 2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione, which minimizes off-target effects. Additionally, CHIR99021 has a relatively long half-life, which allows for sustained activation of the Wnt/β-catenin signaling pathway. However, CHIR99021 has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments. Furthermore, CHIR99021 has poor solubility in water, which may require the use of organic solvents.
Orientations Futures
There are several future directions for research on CHIR99021. One area of interest is the development of more potent and selective 2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione inhibitors. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of CHIR99021 on stem cell differentiation and proliferation. Furthermore, the potential therapeutic applications of CHIR99021 in various diseases warrant further investigation. Finally, the development of novel delivery systems for CHIR99021 may overcome its limitations in solubility and cytotoxicity.
In conclusion, CHIR99021 is a potent and selective inhibitor of 2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione with significant potential in stem cell research and therapeutic applications. Further research is needed to fully understand its mechanisms of action and to explore its potential in various diseases.
Méthodes De Synthèse
The synthesis of CHIR99021 involves the reaction of 2,6-dimethylbenzoic acid with hexahydro-2H-azepin-2-one, followed by chlorination and cyclization to form the final product. The process yields a white crystalline powder with a purity of more than 98%.
Applications De Recherche Scientifique
CHIR99021 has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to promote the proliferation and differentiation of embryonic stem cells, which makes it a valuable tool in regenerative medicine. Additionally, CHIR99021 has been found to enhance the efficiency of induced pluripotent stem cell (iPSC) generation, which has significant implications in disease modeling and drug discovery.
Propriétés
IUPAC Name |
2-[3-chloro-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c23-17-11-12(24-19(26)13-5-1-2-6-14(13)20(24)27)9-10-18(17)25-21(28)15-7-3-4-8-16(15)22(25)29/h9-11,13-16H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWSFDREYVMNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)N4C(=O)C5CCCCC5C4=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4926477.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B4926479.png)
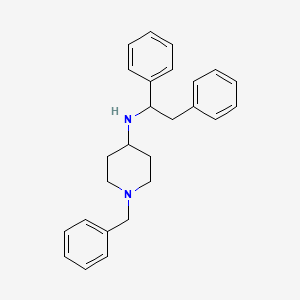
![N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4926492.png)
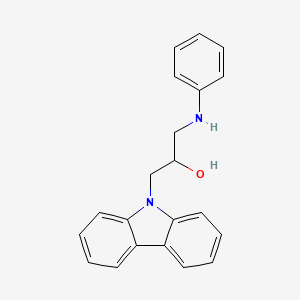
![2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4926505.png)
![2-[5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B4926506.png)
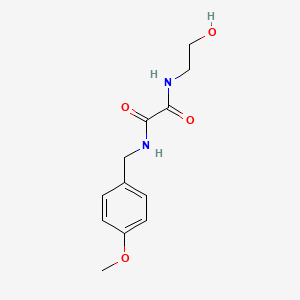
![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-2-furyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4926522.png)
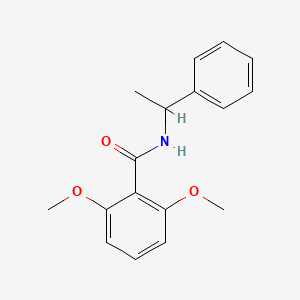
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B4926526.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B4926539.png)
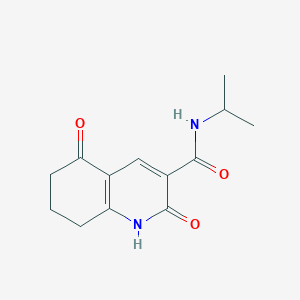
![1-(3-ethoxy-2-hydroxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4926566.png)